trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid
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Overview
Description
trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid: is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyl group can be introduced through various methods, including selective reduction or substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its structural features.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors or activators of specific enzymes or receptors.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions at the amine site, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes.
Comparison with Similar Compounds
- trans-1-[(Tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- trans-1-[(Tert-butoxy)carbonyl]-4-phenylpiperidine-3-carboxylic acid
Uniqueness: The presence of the hydroxyl group at the 4-position and the carboxylic acid group at the 3-position makes trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid unique. These functional groups provide specific reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(8(13)14)7(12)5-11/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPHKRGPEONGMA-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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